8-Methoxyquinoxalin-2-ol
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Overview
Description
8-Methoxyquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxaline ring system with a methoxy group at the 8th position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyquinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method starts with 2-methoxybenzonitrile, which undergoes hydrolysis, reduction, halogenation, and substitution reactions to form the desired quinoxalinone structure . The reaction conditions are generally mild, with short reaction times and high yields, making the process suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs Friedel-Crafts acylation-cycloalkylation reactions using novel magnetic field-controlled nanometer particle load Lewis acid catalysts. This method offers advantages such as high yield, easy separation and recovery of catalysts, and low production costs .
Chemical Reactions Analysis
Types of Reactions
8-Methoxyquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxalinone ring, leading to different substituted products.
Substitution: The methoxy group at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-hydroxyphthalimide esters for decarboxylative alkylation , and various oxidizing and reducing agents depending on the desired transformation. The reactions are typically carried out under mild conditions, often in the presence of catalysts to enhance efficiency.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalinones, which can exhibit different biological activities and properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 8-Methoxyquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl) quinolin-2(1H)-one: This compound is structurally similar and also exhibits significant anticancer activity.
1,3-Diazaspiro[4.5]decane-2,4-dione, 8-methoxy-: Another related compound with a different ring system but similar methoxy substitution.
Uniqueness
8-Methoxyquinoxalin-2-ol is unique due to its specific quinoxalinone ring system and the position of the methoxy group, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPMBSTKUEWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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